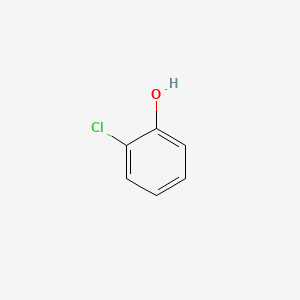

2-Chlorophenol

Description

Chlorophenols, liquid is a colorless to yellow-brown liquid with an unpleasant penetrating odor. Toxic by ingestion. Used to make other chemicals.

This compound is a monochlorophenol and a 2-halophenol.

This compound or ortho-chlorophenol is a monochlorophenol isomer that has a chlorine atom in the ortho position. It has a medicinal taste and smell, and is a slightly acidic liquid. This compound is used as a disinfectant agent (L722).

Properties

IUPAC Name |

2-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO/c7-5-3-1-2-4-6(5)8/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISPYQTSUDJAMAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO, Array | |

| Record name | 2-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12134 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-CHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0849 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5021544 | |

| Record name | 2-Chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-chlorophenol appears as a colorless to amber liquid with an unpleasant, penetrating odor. Density 1.265 g / cm3. Sinks in water and slowly dissolves. Freezing point 7 °C (46 °F). Boiling point 175 °C (347 °F)., Colorless to yellow-brown liquid with an unpleasant odor; [Hawley] Sensitive to light and moisture; [CHEMINFO] Faintly yellow clear liquid with a stench; [Sigma-Aldrich MSDS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | 2-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12134 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Chlorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3098 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | o-CHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0849 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

347 to 349 °F at 760 mmHg (NTP, 1992), 174.9 °C at 760 mm Hg, 175 °C | |

| Record name | 2-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12134 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1415 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-CHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0849 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

147 °F (NTP, 1992), 64 °C, 64 °C (147 °F) CLOSED CUP, 64 °C c.c. | |

| Record name | 2-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12134 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Chlorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3098 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-CHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1415 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-CHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0849 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

10 to 50 mg/mL at 59 °F (NTP, 1992), Sol in ethanol, ethyl ether; slightly soluble in chloroform; very sol in benzene, Sol in aqueous sodium hydroxide, alcohol, ether, 2.85 PARTS SOL IN 100 PARTS WATER @ 20 °C, Freely soluble in alcohol, ether, caustic alkali solutions, For more Solubility (Complete) data for 2-CHLOROPHENOL (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 2.85 | |

| Record name | 2-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12134 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1415 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-CHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0849 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.25 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.2634 at 20 °C/4 °C, Relative density (water = 1): 1.3 | |

| Record name | 2-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12134 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1415 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-CHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0849 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 4.4 | |

| Record name | o-CHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0849 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 53.8 °F ; 2.2 mmHg at 68 °F (NTP, 1992), 2.53 [mmHg], 2.53 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 230 | |

| Record name | 2-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12134 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Chlorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3098 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-CHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1415 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-CHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0849 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

... Chlorinated 2-phenoxyphenols, chlorinated diphenylethers, and chlorinated dibenzofurans occur as impurities in technical grade of chlorophenols. /Chlorophenols/, AS A BY-PRODUCT IN PRODUCTION OF 4-CHLOROPHENOL BY DIRECT CHLORINATION OF PHENOL, The impurities include polychlorinated dibenzo-pdioxins (PCDDs), polychlorinated dibenzofurans (PCDFs), polychlorinated phenoxyphenols, polychlorinated diphenyl ethers, polychlorinated benzenes, and polychlorinated biphenyls. Because the higher chlorinated phenols are produced at higher temperature, the contamination of the higher chlorinated phenols is greater than that of the lower chlorinated phenols. /Chlorophenols/ | |

| Record name | 2-CHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1415 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Light amber liquid, Colorless to yellow brown liquid | |

CAS No. |

95-57-8, 25167-80-0 | |

| Record name | 2-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12134 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Chlorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chlorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorophenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03110 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-CHLOROPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2870 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.213 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.432 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9KAV4K6BN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-CHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1415 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-CHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0849 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

48.2 °F (NTP, 1992), 9.8 °C, MP: 7 °C (ALPHA), 0 °C (BETA), 4.1 °C (GAMMA), 9.3-9.8 °C | |

| Record name | 2-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12134 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1415 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-CHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0849 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Chlorophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-chlorophenol (2-CP). It is intended to serve as a critical resource for researchers, scientists, and professionals in drug development who may encounter this compound in various stages of their work, from synthesis and analysis to toxicological assessment. This document summarizes key quantitative data in structured tables, details relevant experimental protocols, and provides visualizations of a key toxicological pathway and an experimental workflow.

Physical Properties

This compound is a colorless to light amber liquid at room temperature, characterized by a medicinal, penetrating odor.[1][2] It is denser than water and exhibits moderate solubility.[2][3] A comprehensive summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₆H₅ClO | [1] |

| Molecular Weight | 128.56 g/mol | [1] |

| Appearance | Colorless to amber liquid | [1] |

| Odor | Unpleasant, penetrating | [1] |

| Density | 1.265 g/cm³ at 20 °C | [1] |

| Melting Point | 8-9 °C | [4][5] |

| Boiling Point | 174-176 °C | [4] |

| Water Solubility | 28.5 g/L at 20 °C | [6] |

| Vapor Pressure | 2.2 mmHg at 20 °C | [7] |

| Refractive Index (n²⁰/D) | 1.558 | [4] |

| log Kow (Octanol-Water Partition Coefficient) | 2.15 | [1] |

Chemical Properties

This compound is a weakly acidic compound that can participate in a variety of chemical reactions, including electrophilic aromatic substitution and nucleophilic substitution.[6] Its chemical properties are summarized in Table 2.

Table 2: Chemical Properties of this compound

| Property | Value | References |

| IUPAC Name | This compound | [1] |

| CAS Number | 95-57-8 | [3] |

| pKa | 8.56 | [8] |

| Flash Point | 64 °C (147 °F) | [6] |

| Stability | Stable under normal conditions. Hygroscopic. | [6] |

| Incompatibilities | Oxidizing agents, acid anhydrides, acid chlorides. | [6] |

Spectral Data

Spectroscopic data is crucial for the identification and quantification of this compound. Key spectral features are summarized in Table 3.

Table 3: Spectral Data for this compound

| Technique | Key Features | References |

| ¹H NMR (in CDCl₃) | Chemical shifts are observed for the aromatic protons and the hydroxyl proton. | [9] |

| ¹³C NMR (in CDCl₃) | Characteristic peaks for the six carbon atoms of the benzene ring. | [1] |

| Infrared (IR) (neat) | Broad O-H stretch, C-H aromatic stretches, C=C aromatic stretches, C-O stretch, and a C-Cl stretch. | [10] |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) and characteristic fragmentation pattern. | [11] |

Experimental Protocols

Determination of Melting Point (Capillary Method)

This method is suitable for determining the melting point of solid organic compounds. Since this compound has a melting point near room temperature, it would need to be solidified by cooling before measurement.

Procedure:

-

Sample Preparation: A small amount of solidified this compound is finely powdered.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid at the sealed end to a height of 2-3 mm.[2]

-

Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.[12]

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower rate (1-2 °C/min) as the expected melting point is approached.[13]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample becomes a clear liquid is the end of the melting range.[2] For a pure compound, this range should be narrow.

Determination of Boiling Point (Distillation Method)

This method is used to determine the boiling point of a liquid by distillation.

Procedure:

-

Apparatus Setup: A distillation apparatus is assembled with a round-bottom flask, a condenser, a thermometer, and a receiving flask. At least 5 mL of this compound is placed in the distillation flask along with a few boiling chips.[7]

-

Thermometer Placement: The thermometer is positioned so that the top of the bulb is level with the bottom of the side arm of the distillation head.[7]

-

Heating: The liquid is heated to a boil. The heating rate is controlled to maintain a steady distillation rate of 1-2 drops per second.[8]

-

Temperature Reading: The temperature is recorded when the vapor temperature stabilizes, and there is a constant drip of condensate from the thermometer bulb. This stable temperature is the boiling point.[8]

-

Pressure Correction: The atmospheric pressure should be recorded, and the observed boiling point can be corrected to the standard pressure of 760 mmHg if necessary.[14]

Infrared (IR) Spectroscopy (Neat Liquid Sample)

This protocol describes obtaining an IR spectrum of a liquid sample without a solvent.

Procedure:

-

Sample Preparation: One to two drops of liquid this compound are placed on the center of a clean, dry salt plate (e.g., NaCl or KBr).[3]

-

"Sandwich" Formation: A second salt plate is placed on top of the first, spreading the liquid into a thin, even film between the plates.[15]

-

Spectrum Acquisition: The "sandwich" is placed in the sample holder of the IR spectrometer. A background spectrum of the empty instrument is first collected and then subtracted from the sample spectrum to obtain the absorbance spectrum of the compound.[15]

-

Cleaning: After analysis, the salt plates are cleaned with a suitable solvent (e.g., acetone) and dried.[3]

Electron Ionization Mass Spectrometry (EI-MS)

This is a common technique for determining the molecular weight and fragmentation pattern of volatile organic compounds.

Procedure:

-

Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) or a direct insertion probe. The sample is vaporized in the ion source.[16]

-

Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the removal of an electron from the molecule, forming a molecular ion (M⁺), and induces fragmentation.[17]

-

Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[16]

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.[17]

Chemical Reactions and Pathways

Synthesis

This compound is primarily synthesized by the direct chlorination of phenol. This reaction typically yields a mixture of ortho- and para-chlorophenol. The ratio of the isomers can be influenced by the reaction conditions, such as temperature and solvent.

Degradation

This compound is a persistent environmental pollutant. Advanced oxidation processes (AOPs), such as the photo-Fenton process, are effective for its degradation. This process involves the generation of highly reactive hydroxyl radicals (•OH) from the reaction of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) under UV irradiation.

References

- 1. This compound induced hydroxyl radical production in mitochondria in Carassius auratus and oxidative stress--an electron paramagnetic resonance study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijper.org [ijper.org]

- 3. 2,6-Dichloro-phenol indophenol prevents switch-over of electrons between the cyanide-sensitive and -insensitive pathway of the mitochondrial electron transport chain in the presence of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 7. Evaluation of the Major Steps in the Conventional Protocol for the Alkaline Comet Assay [mdpi.com]

- 8. 21stcenturypathology.com [21stcenturypathology.com]

- 9. Significance of Increased Apoptosis and Bax Expression in Human Small Intestinal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nucro-technics.com [nucro-technics.com]

- 11. Evaluation of toxicity and genotoxicity of this compound on bacteria, fish and human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Biochemical pathways of caspase activation during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Early and late apoptosis protein expression (Bcl-2, BAX and p53) in traumatic brachial plexus injury - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Electron Transport Chain | Biology for Majors I [courses.lumenlearning.com]

- 17. The Bax/Bcl-2 ratio determines the susceptibility of human melanoma cells to CD95/Fas-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

2-chlorophenol CAS number and molecular formula

An In-depth Technical Guide to 2-Chlorophenol

This technical guide provides a comprehensive overview of this compound (2-CP), a significant chlorinated organic compound. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, synthesis, applications, safety, and environmental impact.

Chemical Identity and Formula

This compound, also known as ortho-chlorophenol, is an organic compound with the chemical formula C₆H₅ClO.[1][2][3][4] It consists of a benzene ring substituted with a hydroxyl (-OH) group and a chlorine atom at the ortho (2) position.[1]

CAS Number: 95-57-8[3][5][6][7]

Molecular Formula: C₆H₅ClO[3][4][5][6][7]

Physicochemical Properties

This compound is a colorless to light brown or amber liquid with a characteristic unpleasant, penetrating odor.[2][5][8][9] It is slightly soluble in water but soluble in organic solvents like ethanol and ether.[4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Weight | 128.56 g/mol | [3][5][6][7] |

| Melting Point | 7 to 9 °C (45 to 48 °F) | [1][4][5][7][8][10][11] |

| Boiling Point | 175-176 °C (347-349 °F) | [1][5][7][8][9][11] |

| Density | ~1.265 g/cm³ | [1][5][8][9][10] |

| Vapor Pressure | 2.2 mmHg at 20 °C (68 °F) | [9][10] |

| Flash Point | 64 °C (147.2 °F) (closed cup) | [7][12] |

| Water Solubility | 25,000 mg/L | [10] |

| log Kₒ꜀ | 2.1 - 3.5 | [10] |

| pKa | 8.56 | [8] |

Synthesis and Manufacturing

The industrial production of this compound is primarily achieved through the direct chlorination of phenol.[4][10] The process can be optimized to favor the formation of the ortho-isomer over other chlorinated phenols.

Experimental Protocol: Laboratory Synthesis of this compound

A common laboratory-scale synthesis involves the controlled chlorination of phenol using a suitable chlorinating agent.

Materials:

-

Phenol

-

tert-Butyl hypochlorite

-

Carbon tetrachloride (or another suitable unpolar, perchlorinated hydrocarbon solvent)[13]

-

Branched-chain amine catalyst (e.g., as described in patent DE3318791A1)[13]

Procedure:

-

Dissolve or suspend 0.5 mole of phenol in 150-300 ml of carbon tetrachloride in a reaction flask.[14]

-

With stirring, add 0.5 mole of tert-butyl hypochlorite dropwise. The temperature is allowed to rise to the boiling point of the solvent.[14]

-

For industrial-scale synthesis, instead of tert-butyl hypochlorite, chlorine gas is introduced at a controlled rate (e.g., 15g/h for a specific batch size) while maintaining the reaction temperature around 66°C.[4] A catalyst, such as 10-500 ppm of a specific branched-chain amine, can be used to improve yield and selectivity.[13]

-

After the addition is complete, the mixture is boiled under reflux for an additional 2 hours.[14]

-

Following the reaction, the solvent and any by-products (like tert-butyl alcohol) are removed by distillation.[14]

-

The residue is then fractionated to isolate the this compound, which has a boiling point of approximately 175 °C.[14]

This process, particularly with the use of specific catalysts, can achieve yields of 90-95% for this compound, minimizing the formation of by-products like 4-chlorophenol and di- or trichlorophenols.[13]

Industrial and Research Applications

This compound serves as a crucial intermediate in various industrial syntheses.[1][4][11]

-

Pesticide Manufacturing: It is a precursor for herbicides and fungicides, such as profenofos.[1][4]

-

Dye Production: Used in the synthesis of various dyes.[1][4]

-

Pharmaceuticals: Acts as an intermediate in the production of certain drugs.[1]

-

Disinfectants and Preservatives: Employed as a disinfectant, bactericide, and germicide, including in wood preservatives.[1][5][10]

-

Chemical Synthesis: It is a starting material for producing higher chlorinated phenols and catechol.[15]

Toxicology and Safety

This compound is classified as a toxic and hazardous substance.[4][16] Exposure can occur through inhalation, ingestion, or skin contact.[1]

Table 2: GHS Hazard Statements for this compound

| Hazard Code | Statement |

| H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled.[16][17] |

| H314 | Causes severe skin burns and eye damage.[17] |

| H411 | Toxic to aquatic life with long lasting effects.[16] |

Acute exposure can lead to symptoms like dizziness, respiratory irritation, nausea, and headache.[1] Skin contact may cause dermatitis, rashes, and burns.[1][15] Chronic exposure has been linked to potential liver and kidney damage.[1] Due to its toxicity, strict safety protocols, including the use of personal protective equipment, are necessary when handling this compound.[12][16]

Environmental Fate and Remediation

As a priority pollutant recognized by the U.S. EPA, this compound poses environmental challenges due to its toxicity and persistence.[1][4] It can enter the environment through industrial effluents, waste incineration, and the chlorination of drinking water.[4][8]

In the environment, this compound is denser than water and will sink, dissolving slowly.[8][10] It is moderately volatile and can adsorb to organic matter in soil.[10]

Remediation techniques for this compound contamination include:

-

Physical Methods: Adsorption onto activated carbon is effective for wastewater treatment.[1]

-

Chemical Treatments: Advanced oxidation processes like ozonation and photocatalysis can degrade 2-CP into less harmful substances.[1]

-

Bioremediation: Utilizing microorganisms that can degrade this compound is a promising approach for soil and water cleanup.[1] Studies have shown that certain bacteria, such as Pseudomonas sp., can completely oxidize this compound.[11]

Analytical Methods

The detection and quantification of this compound in various matrices are crucial for environmental monitoring and research.

Experimental Protocol: Determination of this compound in Water by GC/MS

This protocol is based on the derivatization of chlorophenols followed by gas chromatography-mass spectrometry (GC/MS) analysis, a common and sensitive method.

Principle: Chlorophenols react with acetic anhydride in an alkaline solution to form their corresponding acetate esters. These derivatives are more volatile and less polar, making them suitable for GC analysis.[18]

Procedure:

-

Sample Preparation: An aqueous sample containing this compound is placed in a headspace vial.

-

Derivatization: An alkaline solution (e.g., potassium carbonate) and a derivatizing agent (acetic anhydride) are added to the vial.[18]

-

Headspace Extraction: The vial is heated in a headspace autosampler. The volatile 2-chlorophenyl acetate partitions into the headspace gas.[18]

-

GC/MS Analysis: A sample of the headspace gas is automatically injected into the GC/MS system.

-

Gas Chromatography (GC): The components are separated on a capillary column.

-

Mass Spectrometry (MS): The separated compounds are ionized and detected, allowing for identification and quantification based on their mass spectra.[18]

-

Other analytical techniques include high-performance liquid chromatography (HPLC) with UV or electrochemical detection and solid-phase extraction (SPE) for sample preconcentration.[19][20]

Metabolic Pathways

In humans and animals, the primary metabolic pathway for this compound is conjugation.[8][21] The main metabolites are glucuronide and sulfate conjugates, which are then excreted in the urine.[8][21]

Figure 1: Simplified metabolic pathway of this compound in the body.

Logical Workflow: Environmental Remediation Decision

The following diagram illustrates a logical workflow for selecting a remediation strategy for this compound contamination.

Figure 2: Decision workflow for this compound remediation.

References

- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. scbt.com [scbt.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | 95-57-8 [chemicalbook.com]

- 6. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 7. accustandard.com [accustandard.com]

- 8. This compound | C6H4ClOH | CID 7245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. Fact sheet: this compound — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 11. epa.gov [epa.gov]

- 12. oxfordlabchem.com [oxfordlabchem.com]

- 13. DE3318791A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

- 15. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 16. lobachemie.com [lobachemie.com]

- 17. carlroth.com [carlroth.com]

- 18. s4science.at [s4science.at]

- 19. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 20. jcsp.org.pk [jcsp.org.pk]

- 21. atsdr.cdc.gov [atsdr.cdc.gov]

Environmental Fate and Transport of 2-Chlorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate, transport, and degradation of 2-chlorophenol (2-CP). A priority pollutant as designated by the U.S. Environmental Protection Agency (EPA), 2-CP is a chlorinated organic compound with widespread industrial applications, notably as a chemical intermediate in the synthesis of dyes, pesticides, and pharmaceuticals, and as a disinfectant and bactericide.[1][2][3] Its toxicity, persistence, and potential for widespread environmental contamination necessitate a thorough understanding of its behavior in various environmental compartments.[1][4]

Physicochemical Properties of this compound

The environmental behavior of this compound is governed by its fundamental physicochemical properties. It is a colorless to amber liquid at room temperature with a characteristic pungent, medicinal odor.[1][5][6] Its density, greater than that of water, causes it to sink in aquatic environments before slowly dissolving.[5][7] While moderately soluble in water, it exhibits high solubility in organic solvents.[1] These properties are critical for predicting its partitioning between air, water, soil, and biota.

Table 1: Physicochemical Properties of this compound

| Property | Value | Comment | Source(s) |

| Chemical Formula | C₆H₅ClO | - | [1] |

| Molecular Weight | 128.56 g/mol | - | [8] |

| Melting Point | 8.7 °C / 48.2 °F | Normally a liquid in most environmental conditions. | [1][8] |

| Boiling Point | 175 °C / 347 °F | - | [1][5][8] |

| Relative Density | 1.265 g/cm³ | Denser than water; will sink. | [1][5][7] |

| Vapor Pressure | 2.35 mm Hg at 25 °C | Moderately volatile. | [7][9] |

| Water Solubility | 11,350 - 25,000 mg/L at 20-25°C | Characterized as very soluble. | [7][9] |

| Henry's Law Constant | 1.12 x 10⁻⁵ atm·m³/mol | Indicates slow volatilization from water is possible. | [5] |

| Log K_ow (Octanol-Water Partition Coefficient) | 2.16 | Indicates a moderate potential for bioaccumulation. | [10] |

| Log K_oc_ (Organic Carbon-Water Partition Coefficient) | 2.1 - 3.5 | Suggests moderate adsorption to organic matter in soil and sediment. | [7] |

| pKa | 8.48 at 25 °C | Weakly acidic; dissociation is pH-dependent. | [10] |

Environmental Fate and Transport

This compound enters the environment primarily through industrial effluents, accidental spills, and leaching from contaminated sites and landfills.[1][11] Its subsequent transport and partitioning are dictated by the properties outlined above and the characteristics of the receiving environment. The overall fate is influenced by a combination of physical transport and degradation processes.

Atmospheric Fate

With a vapor pressure of 2.35 mm Hg at 25°C, this compound can volatilize from contaminated soil and water surfaces, existing primarily in the vapor phase in the atmosphere.[9] The dominant degradation process in the air is reaction with photochemically produced hydroxyl radicals, with an estimated atmospheric half-life of approximately 1.6 days.[9] Wet deposition may also contribute to its removal from the atmosphere due to its water solubility.[9]

Aquatic Fate

In aquatic systems, 2-CP is very soluble and will primarily exist in the dissolved phase.[7] While it is denser than water and may initially sink, it dissolves rapidly.[5][7] Slow volatilization from the water surface can occur, governed by its Henry's Law constant.[5][7] The fate of 2-CP in water is largely determined by degradation processes, particularly biodegradation and, to a lesser extent, photolysis. It is considered a priority pollutant in water due to its toxicity to fish, algae, and invertebrates even at low concentrations.[1]

Terrestrial Fate

When released to soil, this compound exhibits moderate mobility.[1][7] Its tendency to adsorb to soil particles is influenced by the soil's organic carbon content and pH.[12] The log K_oc value of 2.1-3.5 indicates moderate adsorption to organic matter.[7] This adsorption can attenuate volatilization but also creates a persistent reservoir of contamination.[5] Due to its water solubility, 2-CP that is not adsorbed can leach through the soil profile and contaminate groundwater, posing a risk to drinking water supplies.[1][7] Its persistence in soil can be significant, especially under anaerobic conditions where degradation is slower.[1]

Degradation Pathways

The environmental persistence of this compound is ultimately determined by its susceptibility to biotic and abiotic degradation processes, which transform it into less harmful compounds.

Biotic Degradation (Biodegradation)

Biodegradation is a primary mechanism for the removal of this compound from the environment. Several bacterial species have been identified that can utilize 2-CP as a sole source of carbon and energy.[2]

Aerobic Degradation: Under aerobic conditions, the most common pathway begins with the hydroxylation of this compound to form 3-chlorocatechol.[2] This intermediate is then processed through one of two main ring-cleavage pathways:

-

Modified ortho-cleavage Pathway: A catechol-1,2-dioxygenase enzyme cleaves the aromatic ring of 3-chlorocatechol to form 2-chloro-cis,cis-muconate. This is subsequently converted to trans-dienelactone and then maleylacetate, which enters central metabolic cycles.[2][13]

-

meta-cleavage Pathway: A catechol-2,3-dioxygenase can cleave the ring to form 2-hydroxy-cis,cis-muconate, which is further degraded.[2][13]

Anaerobic Degradation: Under anaerobic (oxygen-poor) conditions, such as in saturated soils, sediments, and certain bioreactors, degradation can still occur, though often at a slower rate.[1][14] A key process is reductive dechlorination, where the chlorine atom is removed from the aromatic ring to form phenol, which can then be mineralized.[2] Degradation can also be coupled with other terminal electron-accepting processes, such as denitrification (nitrate reduction) and sulfate reduction.[14][15][16]

Abiotic Degradation

Abiotic processes also contribute to the transformation of this compound in the environment.

-

Photodegradation: In aqueous environments, 2-CP can undergo photolytic breakdown when exposed to sunlight, although this is believed to be facilitated by the stabilization of a transition state by water.[9]

-

Chemical Oxidation: In the atmosphere, reaction with hydroxyl radicals is a significant degradation pathway. In water treatment, advanced oxidation processes (AOPs) like the Fenton (Fe²⁺/H₂O₂) and photo-Fenton reactions have proven effective at rapidly degrading and mineralizing 2-CP.[17] These processes generate highly reactive hydroxyl radicals that attack the 2-CP molecule.

-

Hydrolysis: this compound lacks functional groups that readily hydrolyze under typical environmental conditions, so hydrolysis is not considered an important fate process.[5]

Experimental Protocols

The study of this compound's environmental fate relies on standardized experimental methodologies. Below are detailed protocols for key experiments.

Protocol: Batch Adsorption Isotherm Study

This protocol determines the equilibrium partitioning of this compound between an aqueous phase and a solid sorbent (e.g., soil, sediment, biochar).

-

Sorbent Preparation:

-

Air-dry the soil or sediment sample and sieve to <2 mm to ensure homogeneity.

-

Characterize the sorbent for key properties: pH, organic carbon content, and texture.

-

-

Solution Preparation:

-

Prepare a stock solution of this compound (e.g., 1000 mg/L) in deionized water, potentially with a background electrolyte (e.g., 0.01 M CaCl₂) to maintain constant ionic strength.

-

Create a series of working solutions of varying concentrations (e.g., 5, 10, 20, 50, 100 mg/L) by diluting the stock solution.

-

-

Adsorption Experiment:

-

Add a fixed mass of the prepared sorbent (e.g., 2.0 g) to a series of centrifuge tubes or glass vials with Teflon-lined caps.

-

Add a fixed volume (e.g., 20 mL) of each working solution to the tubes, creating a 1:10 solid-to-solution ratio.

-

Include control samples: a sorbent-free control for each concentration to check for abiotic loss, and a 2-CP-free control to check for interferences from the sorbent.

-

Agitate the samples on a mechanical shaker at a constant temperature (e.g., 25 °C) for a predetermined equilibrium time (e.g., 24 hours, determined from prior kinetic studies).

-

-

Sample Analysis:

-

Separate the solid and liquid phases by centrifugation (e.g., 3000 rpm for 20 minutes).

-

Filter the supernatant through a 0.45 µm syringe filter.

-

Analyze the concentration of this compound remaining in the supernatant using an appropriate analytical method, such as HPLC-UV or GC-MS.

-

-

Data Analysis:

-

Calculate the amount of 2-CP adsorbed to the solid phase (q_e, mg/g) using the mass balance equation: q_e = (C_0 - C_e) * V / m, where C_0 is the initial concentration, C_e is the equilibrium concentration, V is the solution volume, and m is the sorbent mass.

-

Fit the resulting data (q_e vs. C_e) to adsorption isotherm models like the Langmuir and Freundlich models to determine the adsorption capacity and intensity.[18]

-

Protocol: Aerobic Biodegradation Assay

This protocol assesses the capability of a microbial consortium (e.g., from activated sludge or contaminated soil) to degrade this compound.

-

Media and Inoculum Preparation:

-

Prepare a sterile mineral salts medium (MSM) containing essential nutrients (nitrogen, phosphorus, trace elements) but lacking a carbon source.

-

Prepare an inoculum by suspending a known amount of activated sludge or contaminated soil in sterile MSM and allowing coarse particles to settle.

-

-

Experimental Setup:

-

In sterile flasks, combine a specific volume of MSM and the microbial inoculum.

-

Spike the flasks with this compound to a desired initial concentration (e.g., 50 mg/L).

-

Prepare multiple control flasks:

-

Sterile Control: MSM + 2-CP (autoclaved after spiking) to assess abiotic loss.

-

Inoculum Control: MSM + Inoculum (no 2-CP) to monitor background activity.

-

-

-

Incubation:

-

Incubate the flasks on an orbital shaker (e.g., 150 rpm) at a constant temperature (e.g., 30 °C) to ensure aerobic conditions and mixing.

-

The flasks should be loosely covered (e.g., with foam stoppers) to allow for gas exchange.

-

-

Sampling and Analysis:

-

Collect aqueous samples from each flask at regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours).

-

Immediately stop microbial activity in the sample, for instance, by adding a solvent or by centrifugation followed by filtration.

-

Analyze the samples for the concentration of this compound using HPLC-UV or GC-MS to determine its disappearance over time.

-

Optionally, analyze for the formation of intermediates (like 3-chlorocatechol) and chloride ion release to confirm mineralization.

-

-

Data Analysis:

-

Plot the concentration of this compound versus time for all treatments.

-

Calculate the degradation rate and half-life. Compare the degradation in the live flasks to the sterile controls to confirm biological activity is responsible for the loss of the parent compound.

-

Protocol: Analytical Quantification using GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard and highly sensitive method for quantifying this compound in environmental samples.[1]

-

Sample Preparation (Extraction):

-

For Water Samples: Perform liquid-liquid extraction (LLE) by acidifying the sample (e.g., to pH < 2) and extracting with an organic solvent like dichloromethane or hexane. Alternatively, use Solid Phase Extraction (SPE) with a suitable cartridge (e.g., C18 or SDB) to concentrate the analyte and remove interferences.[19]

-

For Soil/Sediment Samples: Perform solvent extraction (e.g., Soxhlet or accelerated solvent extraction) using a solvent mixture like acetone/hexane.

-

-

Derivatization (Optional but Recommended):

-

To improve chromatographic performance and volatility, derivatize the extracted 2-CP. A common method is acetylation using acetic anhydride and a base catalyst.[20]

-

-

Instrumental Analysis (GC-MS):

-

Injection: Inject a small volume (e.g., 1 µL) of the final extract into the GC.

-

Separation: Use a capillary column (e.g., SH-RTX-5 or similar) suitable for semi-volatile compounds.[21] Program the oven temperature to ramp from a low initial temperature (e.g., 50 °C) to a high final temperature to separate 2-CP from other compounds.[21]

-

Detection (MS): Operate the mass spectrometer in either full scan mode (to identify unknown compounds) or selected ion monitoring (SIM) mode (for high sensitivity and specificity) using characteristic ions of this compound or its derivative.

-

-

Quantification:

-

Prepare a calibration curve using standards of known this compound concentrations that have undergone the same preparation steps as the samples.

-

Quantify the 2-CP concentration in the samples by comparing their peak areas to the calibration curve. Use an internal standard for improved accuracy.

-

References

- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 2. Bacterial degradation of chlorophenols and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C6H4ClOH | CID 7245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 95-57-8 [chemicalbook.com]

- 7. Fact sheet: this compound — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 10. epa.gov [epa.gov]

- 11. [PDF] Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective | Semantic Scholar [semanticscholar.org]

- 12. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Degradation of this compound via a hydrogenotrophic biofilm under different reductive conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Taguchi orthogonal optimization for the oxidative degradation of this compound using zero valent iron-activated persulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Adsorption of this compound onto Sewage Sludge based Adsorbent: Equilibrium and Kinetic Study | Chemical Engineering Transactions [cetjournal.it]

- 19. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 20. benchchem.com [benchchem.com]

- 21. mdpi.com [mdpi.com]

Toxicological Profile of 2-Chlorophenol and Its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of 2-chlorophenol (2-CP) and its significant derivatives, 2,4-dichlorophenol (2,4-DCP) and 2,4,6-trichlorophenol (2,4,6-TCP). The content herein is curated to support research and development activities by presenting key toxicological data, outlining experimental methodologies, and visualizing the molecular pathways implicated in their toxicity.

Executive Summary

Chlorophenols are a class of chemical compounds that are widely used as intermediates in the synthesis of pesticides, herbicides, and other industrial chemicals. Due to their widespread use and persistence in the environment, understanding their toxicological profiles is of paramount importance for human health and environmental safety. This guide focuses on this compound and two of its more complex derivatives, providing a comparative analysis of their toxicity. The primary mechanisms of toxicity for these compounds involve the induction of oxidative stress, endoplasmic reticulum (ER) stress, and subsequent apoptosis.

Quantitative Toxicological Data

The acute and subchronic oral toxicity of this compound and its derivatives have been evaluated in various animal models. The following tables summarize the key quantitative data, including LD50 (median lethal dose), NOAEL (No-Observed-Adverse-Effect Level), and LOAEL (Lowest-Observed-Adverse-Effect Level) values.

Table 1: Acute Oral Toxicity Data

| Compound | Test Species | Sex | LD50 (mg/kg) | Reference |

| This compound | Rat | - | 670 | |

| Mouse | Male | 345 | [1] | |

| Mouse | Female | 345 | [1] | |

| 2,4-Dichlorophenol | Rat | Male | 2830 | [2] |

| Mouse | Male | 1276 | [3] | |

| Mouse | Female | 1352 | ||

| 2,4,6-Trichlorophenol | Rat | - | 820 | [4] |

Table 2: Subchronic Oral No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL)

| Compound | Test Species | Duration | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Effects Observed at LOAEL | Reference |

| This compound | Rat (Sprague-Dawley) | 90 days | 150 | - | No significant effects | [5] |

| 2,4-Dichlorophenol | Rat (F344) | 90 days | 400 (female) | 800 (female) | Bone marrow degeneration | [6] |

| 800 (male) | 1500 (male) | |||||

| Mouse (CD-1) | 90 days | >383 (male) | - | No dose-related effects | [7][6] | |

| >491 (female) | ||||||

| 2,4,6-Trichlorophenol | Rat (Sprague-Dawley) | 90 days | 0.3 | 3 | Decreased delayed hypersensitivity response | [4] |

Mechanisms of Toxicity and Signaling Pathways

The toxicity of this compound and its derivatives is multifaceted, involving the induction of cellular stress and apoptosis through several interconnected signaling pathways.

Oxidative Stress and the Nrf2 Pathway

Exposure to chlorophenols, including this compound and 2,4,6-trichlorophenol, has been shown to induce the overproduction of reactive oxygen species (ROS)[8][9]. This oxidative stress triggers a cellular defense mechanism mediated by the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. This includes enzymes like heme oxygenase-1 (HO-1) that help to mitigate cellular damage[8].

Endoplasmic Reticulum (ER) Stress

2,4,6-Trichlorophenol has been demonstrated to trigger ER stress[8]. This is characterized by the upregulation of key ER stress markers such as binding immunoglobulin protein (BiP), inositol-requiring enzyme 1α (IRE1α), and C/EBP homologous protein (CHOP). The activation of the ER stress response is a cellular mechanism to cope with an accumulation of unfolded or misfolded proteins in the ER lumen.

Apoptosis Signaling Pathways

A significant consequence of chlorophenol-induced cellular stress is the induction of apoptosis, or programmed cell death. Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways can be involved.

Mitochondrial (Intrinsic) Pathway: 2,4-Dichlorophenol and 2,4,6-trichlorophenol have been shown to induce apoptosis through the mitochondrial pathway[8][10][11]. This involves a decrease in the mitochondrial membrane potential and an altered Bax/Bcl-2 ratio, favoring the pro-apoptotic Bax. This leads to the release of cytochrome c from the mitochondria, which then activates caspase-9 and subsequently the executioner caspase-3, leading to apoptosis.

ER Stress-Mediated Apoptosis: In the case of 2,4-dichlorophenol, ER stress has been shown to mediate apoptosis through the dephosphorylation of the α subunit of eukaryotic translation initiation factor 2 (eIF2α)[8].

Metabolism of this compound and Its Derivatives

The metabolism of chlorophenols primarily occurs in the liver and involves two main phases.

-

Phase I Metabolism: This phase can involve oxidation reactions catalyzed by cytochrome P450 enzymes, which may lead to the formation of reactive intermediates such as quinones and semiquinones[12].

-

Phase II Metabolism: The predominant metabolic pathway for chlorophenols is conjugation with glucuronic acid (glucuronidation) and sulfate (sulfation)[10][11][12]. These conjugation reactions increase the water solubility of the compounds, facilitating their excretion in the urine.

For 2,4-dichlorophenol, the major metabolites are the glucuronide and sulfate conjugates[10][11]. Similarly, 2,4,6-trichlorophenol is metabolized to its glucuronide and sulfate conjugates, and there is also evidence of isomerization to other trichlorophenol isomers[12].

Experimental Protocols

The toxicological data presented in this guide are primarily derived from studies following standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). Below are generalized experimental protocols for acute and subchronic oral toxicity studies.

Acute Oral Toxicity (LD50) Determination

This protocol is a generalized representation based on OECD Test Guideline 423 (Acute Toxic Class Method).

-

Animal Selection and Acclimation: Young, healthy adult rodents (e.g., rats or mice) of a single sex (typically females) are used. The animals are acclimated to the laboratory conditions for at least 5 days before the study.

-

Housing and Feeding: Animals are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have access to standard laboratory diet and water ad libitum, except for a brief fasting period before dosing.

-

Dose Preparation and Administration: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., corn oil or water). A single oral dose is administered to the animals by gavage.

-

Dosing Procedure (Stepwise): The study proceeds in a stepwise manner, starting with a dose that is expected to cause some mortality. The outcome of the first step (number of mortalities within a specified period) determines the dose for the next step.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight at specified intervals for at least 14 days after dosing.

-

Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

-

Data Analysis: The LD50 is estimated based on the mortality data from the different dose groups.

Subchronic (90-Day) Oral Toxicity Study

This protocol is a generalized representation based on OECD Test Guideline 408.

-

Animal Selection and Acclimation: Similar to the acute toxicity study, young, healthy rodents of both sexes are used and acclimated to laboratory conditions.

-

Group Formation: Animals are randomly assigned to control and treatment groups (typically at least 3 dose levels).

-

Dose Administration: The test substance is administered daily for 90 days, either mixed in the diet, dissolved in drinking water, or by oral gavage.

-

Observations:

-

Clinical Observations: Animals are observed daily for signs of toxicity.

-

Body Weight and Food/Water Consumption: Measured weekly.

-

Hematology and Clinical Biochemistry: Blood samples are collected at the end of the study for analysis.

-

Urinalysis: Urine samples are collected for analysis.

-

-

Pathology: At the end of the 90-day period, all animals are euthanized. A comprehensive gross necropsy is performed, and selected organs are weighed and preserved for histopathological examination.

-

Data Analysis: The data are statistically analyzed to determine any dose-related effects and to establish the NOAEL and LOAEL.

Conclusion

This compound and its derivatives, 2,4-dichlorophenol and 2,4,6-trichlorophenol, exhibit a range of toxic effects, with the liver, kidneys, and central nervous system being potential target organs. The primary mechanisms of their toxicity involve the induction of oxidative and ER stress, leading to apoptosis. The quantitative data provided, along with the outlined experimental protocols and visualized signaling pathways, offer a robust foundation for researchers and drug development professionals in their assessment of the risks associated with these compounds. Further research into the specific molecular interactions and the long-term effects of these chlorophenols is warranted to fully elucidate their toxicological profiles.

References

- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 2. Decoding nature: multi-target anti-inflammatory mechanisms of natural products in the TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. scribd.com [scribd.com]

- 6. worthe-it.co.za [worthe-it.co.za]

- 7. Acute and subchronic toxicity of 2,4-dichlorophenol in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2,4,6-Trichlorophenol cytotoxicity involves oxidative stress, endoplasmic reticulum stress, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]